alphaSK2-FACTOR

GPCR ligand selectivity yeast pheromone pharmacology receptor binding competition assay

Researchers investigating GPCR ligand selectivity or engineering yeast synthetic biology circuits require rigorously defined pheromone-receptor pairings. Generic α-factor substitutions introduce ambiguity because single-residue variation at position 10 (Lys vs. Gln) drives a 3,400-fold difference in Ste2p binding affinity. Synthetic alphaSK2-FACTOR (CAS 89718-47-8, ≥95% HPLC, single sequence WHWLSFSKGEPMY) eliminates the compositional heterogeneity inherent in natural preparations. • 3,400-fold discrimination on S. cerevisiae Ste2p versus ~2-fold preference on S. kluyveri Ste2p - enables orthogonal dual-input signaling modules and definitive negative-control experiments. • Defined molecular identity (MW 1667.88 Da, C₈₁H₁₀₆N₁₈O₁₉S) ensures reproducible EC₅₀ values across halo assays, FUS1-lacZ reporter induction, and shmoo morphology scoring. • Synthetic origin with verified HPLC purity removes interference from co-secreted α-SK1/α-SK3 variants, making it the preferred calibration standard for quantitative dose-response studies.

Molecular Formula C81H106N18O19S
Molecular Weight 1667.9 g/mol
Cat. No. B12106781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamealphaSK2-FACTOR
Molecular FormulaC81H106N18O19S
Molecular Weight1667.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N
InChIInChI=1S/C81H106N18O19S/c1-45(2)32-60(93-75(111)62(36-49-39-86-56-19-10-8-17-53(49)56)95-76(112)63(37-50-40-84-44-88-50)92-70(106)54(83)35-48-38-85-55-18-9-7-16-52(48)55)73(109)97-66(43-101)78(114)94-61(33-46-14-5-4-6-15-46)74(110)98-65(42-100)77(113)90-57(20-11-12-29-82)71(107)87-41-68(103)89-59(26-27-69(104)105)80(116)99-30-13-21-67(99)79(115)91-58(28-31-119-3)72(108)96-64(81(117)118)34-47-22-24-51(102)25-23-47/h4-10,14-19,22-25,38-40,44-45,54,57-67,85-86,100-102H,11-13,20-21,26-37,41-43,82-83H2,1-3H3,(H,84,88)(H,87,107)(H,89,103)(H,90,113)(H,91,115)(H,92,106)(H,93,111)(H,94,114)(H,95,112)(H,96,108)(H,97,109)(H,98,110)(H,104,105)(H,117,118)
InChIKeyUHCQKQGHSBZHIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alphaSK2-FACTOR: Peptide Identity and Sourcing


alphaSK2-FACTOR (Mating Factor α-SK2, CAS 89718-47-8) is a 13‑amino acid peptide pheromone (sequence WHWLSFSKGEPMY, molecular weight 1667.88 Da, formula C₈₁H₁₀₆N₁₈O₁₉S) secreted by mating type α cells of the yeast Saccharomyces kluyveri [1]. It belongs to the class of fungal lipopeptide mating pheromones that act through G‑protein‑coupled receptors (GPCRs) of the STE2 family to induce G1 cell‑cycle arrest, shmoo formation, and sexual agglutination in a‑type cells [2]. Unlike the canonical S. cerevisiae α‑factor (WHWLQLKPGQPMY), α‑SK2 possesses a Lys residue at position 10 instead of Gln, a single‑residue difference that confers profound species‑level receptor discrimination and makes it an indispensable tool for studying GPCR ligand selectivity, interspecies mating barriers, and fungal pheromone evolution [3].

GPCR ligand selectivity studies with Ste2-family receptors
Orthogonal signaling circuits in yeast synthetic biology
Fungal speciation and pheromone–receptor co-evolution research
Standardized bioassay calibration with defined peptide identity

Why alphaSK2-FACTOR Cannot Be Substituted


Although all fungal α‑type mating pheromones are 12–13 residue peptides that signal through STE2‑family GPCRs, single‑residue variations produce quantitative selectivity differences spanning several orders of magnitude. The S. cerevisiae α‑factor receptor (c‑Ste2p) discriminates its cognate ligand from the S. kluyveri α‑factor (α‑SK2) by a factor of 3,400‑fold in competitive binding assays, while the S. kluyveri receptor (k‑Ste2p) exhibits only an approximately 2‑fold preference [1]. The critical determinant is residue 10: Lys¹⁰ in α‑SK2 versus Gln¹⁰ in c‑α‑factor interacts with receptor residues Ser47/Thr48 to govern both binding affinity and signaling efficacy [2]. Even within S. kluyveri itself, the co‑expressed α‑SK1 (N‑terminal β‑carboline modification, oxidized Met¹²) and α‑SK3 (C‑terminal Tyr deletion) variants are structurally distinct from α‑SK2, the main active component, and cannot serve as functional equivalents without altering experimental outcomes [3]. Generic substitution therefore confounds any experiment requiring defined pheromone–receptor pairing, whether in GPCR pharmacology, yeast synthetic biology, or speciation research.

α-SK2 (this product)
Lys¹⁰ residue defines selective k-Ste2p engagement; single molecular species with verified sequence
S. cerevisiae α-factor
Gln¹⁰ residue; ~3,400-fold weaker binding at k-Ste2p receptor; different receptor selectivity profile
Natural prep Natural pheromone extracts contain α-SK1/α-SK2/α-SK3 mixtures with variable oxidation states—composition may shift assay outcomes
Lys-analog Simple Lys¹⁰-substituted α-factor analogs show dramatically altered affinity on Ste2p mutants—receptor context may differ

alphaSK2-FACTOR Differentiation Evidence


Receptor Discrimination: α-SK2 vs. S. cerevisiae α-Factor

In direct competitive binding experiments using [³H]‑labeled S. cerevisiae α‑factor, the S. cerevisiae α‑factor receptor (c‑Ste2p) exhibits a 3,400‑fold higher affinity for its cognate peptide (c‑α‑f, WHWLQLKPGQPMY) than for the S. kluyveri α‑factor peptide (k‑α‑f, i.e., α‑SK2, WHWLSFSKGEPMY). Conversely, the S. kluyveri receptor (k‑Ste2p) shows only an approximately 2‑fold preference for α‑SK2 over c‑α‑factor. This asymmetry demonstrates that α‑SK2 is not merely a weaker agonist on the c‑Ste2p receptor but defines an orthogonal ligand–receptor pair [1].

Receptor discrimination
Head-to-head
3,400-fold selectivity window
c-Ste2p: α-SK2 affinity 1/3400 vs. cognate c-α-factor
k-Ste2p: ~2-fold preference for α-SK2 over c-α-factor
Enables orthogonal ligand–receptor pair for GPCR binding pocket dissection
[³H]c-α-factor competition binding; receptors in S. cerevisiae a-type strains
GPCR ligand selectivity yeast pheromone pharmacology receptor binding competition assay

Residue-10 Selectivity Switch

Mutational analysis identified that the single residue difference at position 10 (Lys¹⁰ in α‑SK2 vs. Gln¹⁰ in S. cerevisiae α‑factor) is the principal determinant of ligand selectivity. When Ste2p receptor residues Ser47 and Thr48 are mutated to Lys (S47K,T48K), the affinity for α‑SK2 (WHWLSFSKGEPMY) increases over 20‑fold relative to wild‑type Ste2p, while affinity for [Lys¹⁰]‑ and [Orn¹⁰]‑α‑factor analogs is dramatically reduced. Conversely, in the S47E,T48E mutant receptor, α‑SK2 binding is abolished while c‑α‑factor analog affinity increases greatly [1].

Residue-10 selectivity
Head-to-head
>20-fold affinity gain
α-SK2 on S47K,T48K mutant vs. wild-type Ste2p
Binding abolished on S47E,T48E mutant receptor
Explains why Lys¹⁰ substitution cannot replicate α-SK2 binding profile
Ste2p mutant panel; FUS1-lacZ reporter; ±1 M NaCl
peptide GPCR structure‑activity relationship position‑10 alpha‑factor analogs Ste2p mutagenesis

α-SK2: Principal Active Pheromone

S. kluyveri produces three α‑type mating pheromones: α‑SK1, α‑SK2, and α‑SK3. α‑SK2, with the canonical sequence WHWLSFSKGEPMY, was identified as the main active component. α‑SK1 differs by an N‑terminal 1,2,3,4‑tetrahydro‑β‑carboline‑3‑carboxylic acid (β‑CAR) modification replacing Trp¹ and an oxidized Met(O) at position 12. α‑SK3 is a C‑terminal truncation lacking Tyr¹³ (H‑Trp‑His‑Trp‑Leu‑Ser‑Phe‑Ser‑Lys‑Gly‑Glu‑Pro‑Met‑OH). These structural deviations from α‑SK2 were confirmed by mass spectrometry, NMR, and enzymatic digestion [1].

Principal pheromone
Head-to-head
α-SK2: full-length 13 aa, free N-terminus, reduced Met¹²
α-SK1: β-CAR modification at Trp¹, oxidized Met(O)¹²
α-SK3: C-terminal Tyr¹³ deletion
Only defined α-SK2 sequence ensures reproducible bioassay results
HPLC, SIMS, NMR characterization of S. kluyveri culture filtrates
yeast pheromone heterogeneity post‑translational modification peptide structure elucidation

α-SK2 Interspecies Cross-Reactivity

α‑SK2 is capable of inducing both shmoo formation and sexual agglutinability in S. cerevisiae a‑type cells, yet S. kluyveri and S. cerevisiae remain mating‑incompatible. Purified natural α‑SK2 pheromone showed the highest biological activity among synthetic analogs tested, and methionine oxidation significantly reduced activity. In contrast, the a‑pheromone of S. kluyveri had no agglutinability‑inducing action on S. cerevisiae α‑cells, demonstrating asymmetric cross‑species signaling [1][2].

Cross-species activity
Cross-study
Active on both S. kluyveri and S. cerevisiae a-cells
Induces shmoo formation and agglutinability across species
Met oxidation significantly reduces biological activity
Supports studies of reproductive isolation and pheromone–receptor co-evolution
Shmoo morphology assay; agglutinability induction; natural vs. synthetic comparison
interspecific pheromone cross‑reactivity yeast speciation shmoo induction assay

Purity and Reproducibility of α-SK2

Synthetic α‑SK2 (WHWLSFSKGEPMY, CAS 89718-47-8) is commercially available from multiple vendors at HPLC‑verified purities of ≥95% to ≥98%, with full analytical characterization including mass spectrometry and HPLC chromatograms. This is in contrast to natural α‑pheromone preparations, which contain a mixture of α‑SK1, α‑SK2, and α‑SK3 species and may include oxidized variants with reduced biological activity [1][2].

Purity and consistency
Class-level inference
Synthetic α-SK2: ≥95–98% HPLC purity, single sequence
Natural preparations: heterogeneous α-SK1/α-SK2/α-SK3 mixture
Supports lot-to-lot consistency for quantitative dose–response studies
Vendor datasheets; research comparison in Fujimura et al., 1982
synthetic peptide quality control HPLC purity yeast pheromone procurement

alphaSK2-FACTOR Application Scenarios


Orthogonal GPCR Ligand for Selectivity Studies

α‑SK2 provides a 3,400‑fold discrimination window on the S. cerevisiae Ste2p receptor [1], enabling its use as a highly selective probe for k‑Ste2p or as a negative control on c‑Ste2p. The well‑characterized residue‑10 electrostatic interaction (Lys¹⁰ of α‑SK2 with Ser47/Thr48 of Ste2p) [2] makes α‑SK2 the ligand of choice for saturating mutagenesis screens, photoaffinity cross‑linking studies, and computational docking models aimed at mapping GPCR binding pockets and understanding the structural basis of peptide‑GPCR recognition.

Orthogonal Circuits for Yeast Synthetic Biology

Because α‑SK2 activates the S. kluyveri Ste2p receptor with ~2‑fold preference over c‑α‑factor while being essentially inert on c‑Ste2p (3,400‑fold lower affinity) [1], it is uniquely suited for engineering orthogonal signaling modules in synthetic biology. Researchers can co‑express k‑Ste2p and c‑Ste2p in the same cell and selectively activate each pathway using α‑SK2 versus c‑α‑factor, enabling dual‑input logic gates, intercellular communication circuits, and high‑throughput screening platforms where signal crosstalk must be eliminated.

Fungal Speciation and Reproductive Isolation

The asymmetric interspecies cross‑reactivity of α‑SK2—active on S. cerevisiae a‑cells yet unable to promote mating between S. kluyveri and S. cerevisiae [1]—makes it an essential reagent for evolutionary biology studies. Researchers investigating the molecular mechanisms of pre‑zygotic reproductive barriers, pheromone–receptor co‑evolution, and the genetic basis of mating incompatibility require α‑SK2 as the defined S. kluyveri ligand to dissect the contributions of pheromone sequence divergence versus receptor divergence to species isolation.

Standardized Pheromone Bioassay Calibration

Synthetic α‑SK2 with verified HPLC purity (≥95–98%) and defined molecular identity (single sequence, CAS 89718-47-8, MW 1667.88 Da) [1][2] eliminates the compositional heterogeneity inherent in natural pheromone preparations (which contain α‑SK1, α‑SK2, and α‑SK3 mixtures with variable oxidation). This makes it the preferred calibration standard for quantitative halo assays, dose‑response growth arrest measurements, FUS1‑lacZ reporter induction, and shmoo morphology scoring, ensuring that published EC₅₀ values and potency rankings are comparable across laboratories and over time.

Application
Selection Property
Validation Focus
GPCR selectivity research
Defined receptor discrimination window
Ste2p binding pocket mapping and mutagenesis screens
Yeast synthetic biology
Orthogonal ligand–receptor pairing
Dual-input circuit crosstalk elimination
Speciation and evolution
Asymmetric interspecies cross-reactivity
Pheromone–receptor co-evolution endpoint review
Bioassay standardization
Single-sequence, HPLC-verified identity
Lot-to-lot reproducibility across laboratories
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